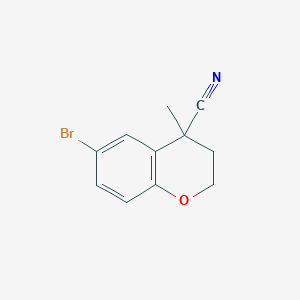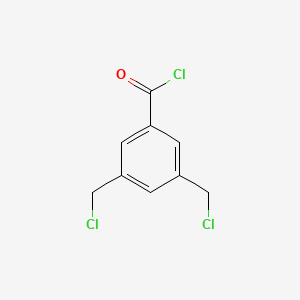
Benzoyl chloride, 3,5-bis(chloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoyl chloride, 3,5-bis(chloromethyl)-: is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of benzoyl chloride, where two chloromethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Blanc Chloromethylation: This method involves the reaction of benzoyl chloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride.
Direct Chlorination: Another method involves the direct chlorination of 3,5-dimethylbenzoyl chloride using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of benzoyl chloride, 3,5-bis(chloromethyl)- typically involves large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products .
化学反应分析
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 3,5-bis(chloromethyl)- undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran are used.
Major Products Formed:
Substitution Reactions: Substituted benzoyl derivatives.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Benzyl alcohol derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Employed in the preparation of polymers and resins with specific properties .
Biology:
- Utilized in the synthesis of biologically active molecules for drug discovery and development .
- Acts as a building block for the preparation of enzyme inhibitors and receptor modulators .
Medicine:
- Investigated for its potential use in the development of new therapeutic agents .
- Used in the synthesis of prodrugs and drug delivery systems .
Industry:
作用机制
Molecular Targets and Pathways: Benzoyl chloride, 3,5-bis(chloromethyl)- exerts its effects primarily through its reactivity with nucleophiles. The chloromethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of complex molecules and materials .
Pathways Involved:
Nucleophilic Substitution Pathway: The compound undergoes nucleophilic substitution reactions, leading to the formation of substituted benzoyl derivatives.
Oxidation Pathway: The compound can be oxidized to form carboxylic acids, which can further participate in various biochemical pathways.
Reduction Pathway: Reduction of the compound leads to the formation of benzyl alcohol derivatives, which can be further functionalized.
相似化合物的比较
Benzoyl chloride: Lacks the chloromethyl groups, making it less reactive in nucleophilic substitution reactions.
3,5-Dichlorobenzoyl chloride: Contains chlorine atoms instead of chloromethyl groups, leading to different reactivity and applications.
3,5-Dimethylbenzoyl chloride: Contains methyl groups instead of chloromethyl groups, resulting in different chemical properties and reactivity.
Uniqueness: Benzoyl chloride, 3,5-bis(chloromethyl)- is unique due to the presence of two chloromethyl groups, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
属性
CAS 编号 |
167082-57-7 |
|---|---|
分子式 |
C9H7Cl3O |
分子量 |
237.5 g/mol |
IUPAC 名称 |
3,5-bis(chloromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2 |
InChI 键 |
YLTACSLSISHCMR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1CCl)C(=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


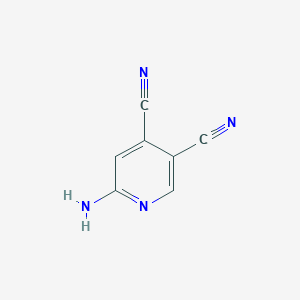
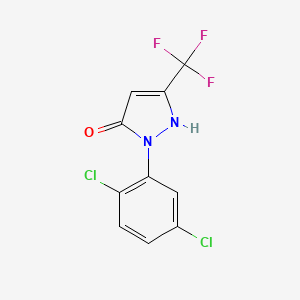
![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)
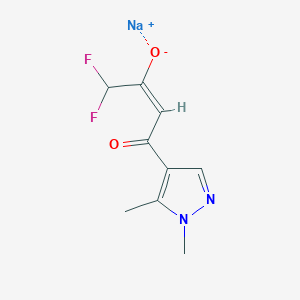
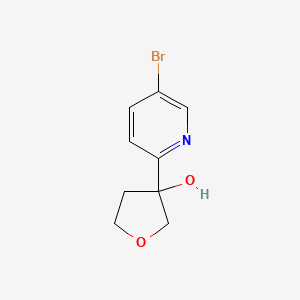
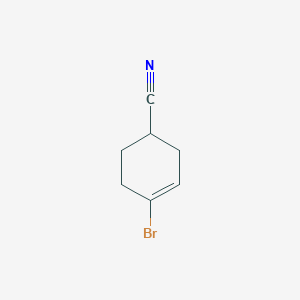
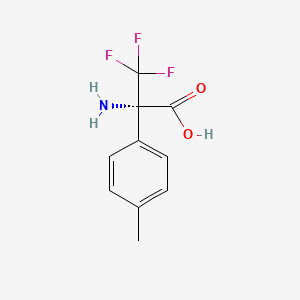
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
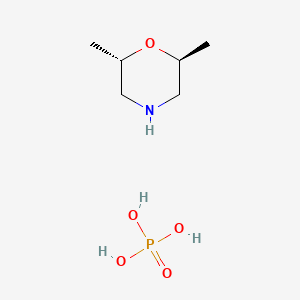
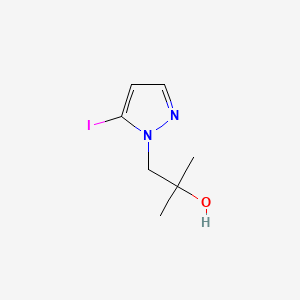
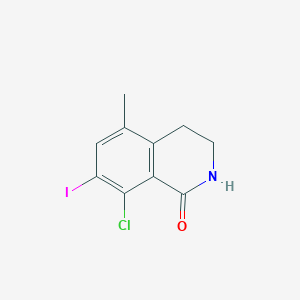
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

